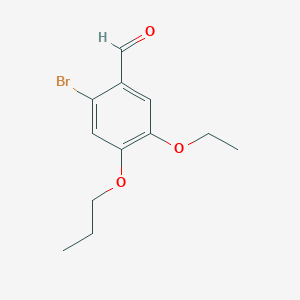

2-溴-5-乙氧基-4-丙氧基苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

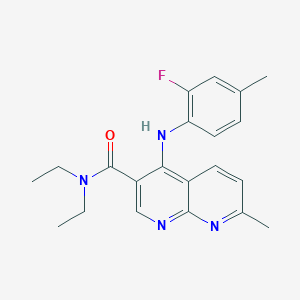

2-Bromo-5-ethoxy-4-propoxybenzaldehyde is a substituted benzaldehyde derivative, which is a compound of interest in various chemical syntheses and studies. The compound is characterized by the presence of bromine, ethoxy, and propoxy substituents on the benzene ring, which can significantly influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of substituted 2-bromobenzaldehydes, which are structurally related to 2-Bromo-5-ethoxy-4-propoxybenzaldehyde, can be achieved using a palladium-catalyzed ortho-bromination as a key step. This method involves a three-step sequence starting from benzaldehydes, with O-Methyloxime serving as a directing group, followed by rapid deprotection to afford the desired brominated aldehydes with good overall yields . Another relevant synthesis approach for substituted benzaldehydes involves a two-step reaction starting from o-hydroxybenzaldehyde, primary amine, and bromoethane, yielding o-ethoxybenzaldehyde with a high yield of up to 83% .

Molecular Structure Analysis

The molecular structure of brominated benzaldehydes can be influenced by the presence of substituents. For instance, in a related compound, 2-bromo-5-hydroxybenzaldehyde, the bromine atom deviates significantly from the plane of the benzene ring, and the aldehyde group is twisted around the Csp2—Caryl bond . Such deviations and twists can affect the overall molecular geometry and reactivity of the compound.

Chemical Reactions Analysis

Brominated benzaldehydes can undergo various chemical reactions, including condensation reactions with arylhydrazines to form 1-aryl-1H-indazoles in the presence of a palladium catalyst and phosphorus chelating ligands . They can also react with substituted acetophenones and urea to yield substituted pyrimidin-2-ones or hexahydropyrimido[4,5-d]pyrimidin-2,7-diones, depending on the substituents and solvent used .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzaldehydes can be studied using various spectroscopic techniques. For example, the spectral properties of 5-bromo-2-methoxybenzaldehyde were studied using density functional theory (DFT), revealing four conformers with the most stable being the C1 form. The study also included analyses of HOMO and LUMO energies, NMR chemical shifts, and thermodynamic functions, providing insights into the stability and reactivity of the compound . Additionally, the effect of bromine substitution on the structure and reactivity of related compounds, such as 2,3-dimethoxybenzaldehyde, has been discussed, indicating that bromine substitution can decrease certain intermolecular contacts while increasing others, affecting the compound's crystalline arrangements and optical properties .

科学研究应用

溴代苯甲醛的溴化和修饰

研究表明,包括类似于2-溴-5-乙氧基-4-丙氧基苯甲醛在内的各种苯甲醛可以进行溴化和进一步的化学修饰。例如,Otterlo等人(2004年)发现3-羟基苯甲醛的溴化可以产生不同的溴化产物,突显了溴代苯甲醛在化学合成中的多样潜力(Otterlo et al., 2004)。

溴代苯甲醛的多形成

Silva等人(2004年)报告了2-溴-5-羟基苯甲醛的一种新的多形体,这种化合物在结构上类似于2-溴-5-乙氧基-4-丙氧基苯甲醛。这表明溴代苯甲醛可以存在不同的结构形式,这可能对它们的反应性和在材料科学中的应用产生影响(Silva等人,2004年)。

在微量元素提取中的应用

在环境和分析化学中,溴代苯甲醛已被用于提取微量元素。Fathi和Yaftian(2009年)利用5-溴-2-羟基苯甲醛的衍生物对水样中的铜离子进行预富集,展示了类似化合物在微量金属分析中的潜在应用(Fathi & Yaftian, 2009)。

交叉偶联反应的进展

Ghosh和Ray(2017年)强调了2-溴代苯甲醛在钯催化的交叉偶联反应中的应用。这类反应在合成具有生物学和药用意义的化合物中至关重要,表明2-溴-5-乙氧基-4-丙氧基苯甲醛可能具有类似的应用(Ghosh & Ray, 2017)。

新化合物的合成

溴代苯甲醛在新化合物的合成中起着中间体的作用。例如,Bi(2015年)从5-溴-2-羟基苯甲醛的衍生物合成了一种非肽CCR5拮抗剂,表明溴代苯甲醛在药物发现中的潜力(Bi, 2015)。

非线性光学性质

Aguiar等人(2022年)探讨了溴代苯甲醛的非线性光学性质,表明它们在开发光学应用材料方面的潜力(Aguiar et al., 2022)。

安全和危害

属性

IUPAC Name |

2-bromo-5-ethoxy-4-propoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3/c1-3-5-16-12-7-10(13)9(8-14)6-11(12)15-4-2/h6-8H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPOOKBARWRDKRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C(=C1)Br)C=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2499361.png)

![3-(1,1-dioxido-6-(trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2499364.png)

![5-benzyl-3-oxo-2-phenyl-N-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2499371.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2499378.png)

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2499380.png)

![(E)-methyl 2-(6-fluoro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2499381.png)